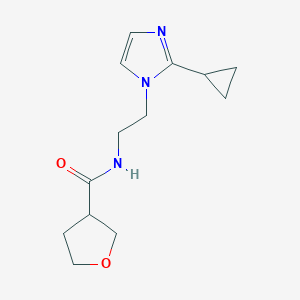

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a tetrahydrofuran-3-carboxamide core linked to a 2-cyclopropylimidazole moiety via an ethyl spacer. This structure combines a rigid cyclopropane ring with the hydrogen-bonding capabilities of the imidazole and carboxamide groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c17-13(11-3-8-18-9-11)15-5-7-16-6-4-14-12(16)10-1-2-10/h4,6,10-11H,1-3,5,7-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHDUKVMLKYRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled methods . The cyclization of amido-nitriles to form disubstituted imidazoles is one such method . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is a promising approach .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with altered electronic properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit specific kinases involved in cancer progression, including c-Met kinases, which are crucial in various cancers like non-small cell lung cancer and renal cell carcinoma .

Case Study:

A derivative of the compound was evaluated in preclinical trials, demonstrating potent inhibition of tumor growth in xenograft models. The compound's mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Imidazole derivatives are well-documented for their antimicrobial activities. Research has shown that this compound can inhibit the growth of several bacterial strains, including resistant strains . This property makes it a candidate for developing new antibiotics.

Case Study:

In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.

Receptor Modulation

The compound's structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation. Preliminary studies indicate that it may act as a modulator for certain G-protein coupled receptors (GPCRs), which play essential roles in numerous physiological processes .

Case Study:

In receptor binding assays, this compound showed selective binding affinity towards specific GPCR subtypes, indicating its potential as a therapeutic agent for neurological disorders.

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | TGA onset at 250 °C |

| Mechanical Strength | Tensile strength: 50 MPa |

| Solubility | Soluble in DMSO |

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to various receptors and enzymes, influencing biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations :

- The target compound’s tetrahydrofuran carboxamide core offers conformational rigidity compared to the flexible hydrazinecarboxamide in or the planar isoquinoline sulfonamide in .

- The 2-cyclopropylimidazole group introduces steric bulk and metabolic stability, contrasting with the benzodioxol group in (electron-rich but metabolically labile) or the tert-butyl groups in NAT-2 (steric hindrance without cyclopropane’s strain) .

Pharmacological Implications

While direct activity data for the target compound are absent, insights can be drawn from analogs:

Analytical and Computational Validation

- X-Ray Crystallography : The unambiguous structural confirmation of ’s compound via SHELX-refined X-ray analysis highlights the reliability of this method for the target compound’s characterization .

- Spectroscopic Techniques : NMR and elemental analysis (as in ) are critical for verifying synthetic intermediates and purity .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and an imidazole moiety. This compound belongs to the class of carboxamides, which are derivatives of carboxylic acids and amines. Its structural characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Features and Synthesis

The compound's structure is defined by the following components:

- Cyclopropyl Group : Provides unique steric and electronic properties.

- Imidazole Moiety : Known for its biological significance, particularly in enzyme inhibition and receptor binding.

- Tetrahydrofuran Ring : Enhances solubility and stability in biological systems.

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques that involve cyclization and functional group modifications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains. The imidazole component is particularly noted for its role in antimicrobial properties.

- Anticancer Potential : Initial findings indicate that this compound may act as a modulator of cellular pathways involved in cancer progression. Further exploration is needed to understand its mechanisms of action fully.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Modulates cellular pathways | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with biological targets. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis indicated that it triggers apoptotic pathways via caspase activation.

- Mechanistic Studies : Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer cell proliferation, indicating a potential for further development as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.5 | Inhibits proliferation |

| HeLa (Cervical) | 20.0 | Triggers cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the imidazole core via cyclization of precursors like substituted amines and carbonyl compounds under controlled pH and temperature (e.g., acetonitrile reflux for 1–3 minutes) .

- Step 2 : Coupling the imidazole moiety to the tetrahydrofuran-carboxamide backbone using carbodiimide-mediated amide bond formation (e.g., DCC or HBTU with triethylamine in DMF/CH₂Cl₂) .

- Critical factors : Reaction purity is ensured through chromatographic monitoring (TLC/HPLC) and intermediate recrystallization .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole protons at δ 7–8 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₀N₃O₂) and detects fragmentation patterns .

- IR Spectroscopy : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, imidazole C-N stretch ~1500 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

- Imidazole moiety : Participates in hydrogen bonding and coordination chemistry, enabling interactions with biological targets .

- Tetrahydrofuran-carboxamide backbone : Enhances solubility and stabilizes conformational flexibility for binding .

- Cyclopropyl group : Introduces steric constraints, potentially reducing metabolic degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reaction optimization : Use kinetic studies (e.g., in situ FTIR or HPLC monitoring) to identify ideal temperature/pH ranges for imidazole cyclization .

- Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps to enhance efficiency .

- Purification strategies : Combine column chromatography (silica gel) with recrystallization (hexane/EtOAc) to isolate high-purity intermediates .

Q. What methodologies are suitable for assessing biological activity?

- In vitro assays : Screen for antimicrobial activity (MIC assays), cytotoxicity (MTT assays), or enzyme inhibition (e.g., kinase profiling) using standardized protocols .

- Molecular docking : Predict binding affinities to targets (e.g., cytochrome P450 enzymes) using software like AutoDock or Schrödinger .

- ADME studies : Evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) .

Q. How can structural modifications enhance target selectivity?

- SAR studies : Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) to correlate structure with activity .

- Crystallography : Resolve X-ray structures of ligand-target complexes (using SHELXL ) to guide rational design.

- Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. How can solubility challenges in aqueous buffers be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.